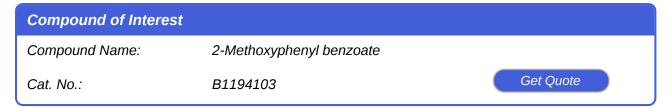


Application Notes and Protocols: 2-Methoxyphenyl Benzoate in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Overview of 2-Methoxyphenyl Benzoate

2-Methoxyphenyl benzoate, also known as guaiacol benzoate, is an aromatic ester with the chemical formula C₁₄H₁₂O₃.[1][2] It serves as a versatile intermediate in organic synthesis and is utilized in the fragrance and flavor industries.[3] Its structure, comprising a benzoate group attached to a guaiacol moiety, offers multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of **2-methoxyphenyl benzoate**.

Physicochemical Properties and Spectroscopic Data

2-Methoxyphenyl benzoate is a white crystalline solid. A summary of its key physical and spectroscopic properties is provided in the table below.



| Property | Value | Reference |
|---|---|-----------|
| Molecular Formula | C14H12O3 | [1][2] |
| Molecular Weight | 228.24 g/mol | [1][4] |
| CAS Number | 531-37-3 | [1][2] |
| Melting Point | 59-61 °C | |
| Boiling Point | 336.5 °C at 760 mmHg | _ |
| Appearance | White crystalline powder | _ |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.22 (dd, J = 7.9, 1.6 Hz, 2H), 7.62 (tt, J = 7.4, 1.3 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 7.30- 7.25 (m, 1H), 7.21-7.15 (m, 3H), 3.84 (s, 3H) | |
| ¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm) | 165.1, 151.1, 139.8, 133.5, 130.2, 129.8, 128.5, 127.2, 122.9, 120.9, 112.9, 56.0 | |
| IR (KBr, cm ⁻¹) | 3070, 2938, 1735 (C=O), 1592, 1506, 1458, 1265 (C-O), 1215, 1118, 1078, 754 | |

Table 1: Physicochemical and Spectroscopic Data of **2-Methoxyphenyl Benzoate**.

Synthesis of 2-Methoxyphenyl Benzoate

The most common method for the synthesis of **2-methoxyphenyl benzoate** is the Schotten-Baumann reaction, which involves the acylation of guaiacol (2-methoxyphenol) with benzoyl chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

Guaiacol (2-methoxyphenol)



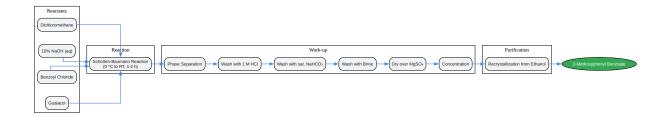
- Benzoyl chloride
- 10% aqueous sodium hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethanol (for recrystallization)

- In a round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol (1.0 eq) in dichloromethane.
- Add 10% aqueous sodium hydroxide solution (2.0 eq) to the flask and cool the mixture to 0
 °C in an ice bath.
- Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred biphasic mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove unreacted guaiacol), saturated aqueous NaHCO₃ solution (to remove benzoic acid), and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.



 Recrystallize the crude solid from hot ethanol to yield pure 2-methoxyphenyl benzoate as white crystals.

Expected Yield: 85-95%



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Caption: Workflow for the synthesis of **2-methoxyphenyl benzoate**.

Applications in Organic Synthesis

2-Methoxyphenyl benzoate is a valuable precursor for various organic transformations, including rearrangements, hydrolytic cleavage, reductions, and electrophilic substitutions.

Fries Rearrangement

The Fries rearrangement of **2-methoxyphenyl benzoate**, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), yields hydroxybenzophenone derivatives. The regioselectivity (ortho- vs. para-acylation) is dependent on the reaction temperature.[5][6]



- Low temperatures generally favor the formation of the para-rearranged product, 4-hydroxy-3-methoxybenzophenone.
- High temperatures tend to yield the ortho-rearranged product, 2-hydroxy-3methoxybenzophenone.

Materials:

- · 2-Methoxyphenyl benzoate
- Anhydrous aluminum chloride (AlCl₃)
- Nitrobenzene (solvent)
- Crushed ice
- Concentrated hydrochloric acid (HCl)
- Diethyl ether

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend anhydrous AlCl₃ (1.5 eq) in nitrobenzene.
- Cool the suspension to 0 °C in an ice-salt bath.
- Slowly add a solution of 2-methoxyphenyl benzoate (1.0 eq) in nitrobenzene to the cooled suspension.
- Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC.
- Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.
- Extract the aqueous layer with diethyl ether (3 x volume).
- Combine the organic layers, wash with water and then with brine.



- Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the hydroxybenzophenone isomers.

Hydrolysis

The ester linkage in **2-methoxyphenyl benzoate** can be readily cleaved under basic or acidic conditions to yield guaiacol and benzoic acid.

Materials:

- · 2-Methoxyphenyl benzoate
- 10% aqueous sodium hydroxide (NaOH) solution
- Ethanol
- Concentrated hydrochloric acid (HCI)

Procedure:

- In a round-bottom flask, dissolve **2-methoxyphenyl benzoate** (1.0 eq) in ethanol.
- Add 10% aqueous NaOH solution (3.0 eq) and reflux the mixture for 1-2 hours.
- After cooling to room temperature, remove the ethanol under reduced pressure.
- Dilute the residue with water and acidify to pH 1-2 with concentrated HCl, which will
 precipitate the benzoic acid.
- · Filter the benzoic acid and wash with cold water.
- The filtrate can be extracted with diethyl ether to recover the guaiacol.

Reduction



The ester functionality of **2-methoxyphenyl benzoate** can be reduced to the corresponding alcohols, benzyl alcohol and guaiacol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

- 2-Methoxyphenyl benzoate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Water
- 15% aqueous sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO₄)

- In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of **2-methoxyphenyl benzoate** (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.
- After the addition is complete, stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
- Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).
- Stir the resulting granular precipitate vigorously for 30 minutes.
- Add anhydrous MgSO₄, stir for another 15 minutes, and then filter off the solids.



- Wash the solids with diethyl ether.
- Combine the filtrate and washings, and remove the solvent under reduced pressure.
- The resulting mixture of benzyl alcohol and guaiacol can be separated by column chromatography.

Electrophilic Aromatic Substitution

The two aromatic rings in **2-methoxyphenyl benzoate** exhibit different reactivities towards electrophilic substitution. The guaiacol ring is activated by the methoxy group (an ortho-, paradirector) and the ester oxygen (also an ortho-, para-director). The benzoate ring is deactivated by the carbonyl group (a meta-director). Therefore, electrophilic substitution is expected to occur predominantly on the guaiacol ring, at the positions ortho and para to the activating groups.

Materials:

- 2-Methoxyphenyl benzoate
- Concentrated nitric acid (HNO₃)
- Concentrated sulfuric acid (H₂SO₄)
- Ice

- In a flask, dissolve 2-methoxyphenyl benzoate (1.0 eq) in concentrated sulfuric acid at 0
 °C.
- In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid
 (1.1 eq) to concentrated sulfuric acid at 0 °C.
- Add the nitrating mixture dropwise to the solution of 2-methoxyphenyl benzoate, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0-5 °C for 1-2 hours.



- Carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the solid, wash thoroughly with cold water, and dry.
- The crude product can be recrystallized from a suitable solvent like ethanol to obtain the nitrated derivatives. The major products are expected to be 2-methoxy-4-nitrophenyl benzoate and 2-methoxy-6-nitrophenyl benzoate.

| Reaction | Reagents and Conditions | Major Product(s) |
|--------------------------------------|--|--|
| Fries Rearrangement (paraselective) | Anhydrous AlCl₃, Nitrobenzene, 0-5 °C | 4-Hydroxy-3- methoxybenzophenone |
| Fries Rearrangement (orthoselective) | Anhydrous AlCl₃, Nitrobenzene, >100 °C | 2-Hydroxy-3- methoxybenzophenone |
| Hydrolysis | 10% NaOH (aq), Ethanol, Reflux | Guaiacol and Benzoic Acid |
| Reduction | LiAlH₄, Anhydrous Et₂O or THF, 0 °C to RT | Benzyl alcohol and Guaiacol |
| Nitration | Conc. HNO ₃ , Conc. H ₂ SO ₄ , 0-5 °C | Mixture of nitro-substituted guaiacol ring derivatives |

Table 2: Summary of Key Reactions of **2-Methoxyphenyl Benzoate**.

Applications in Drug Development

While **2-methoxyphenyl benzoate** itself is not typically a bioactive molecule, its derivatives have shown a range of biological activities, making it a useful scaffold in drug discovery. Methoxy-substituted benzoates have been reported to possess anti-inflammatory, antifungal, and antiproliferative properties.[7]

Derivatives of 2-methoxyphenol, the core of one part of the molecule, have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[8] Furthermore, some methoxy-substituted benzoates are known to modulate key signaling pathways. For instance, they can interfere with the nuclear factor-kappa B (NF-kB) signaling pathway, a central regulator of inflammation, by inhibiting the expression of pro-inflammatory

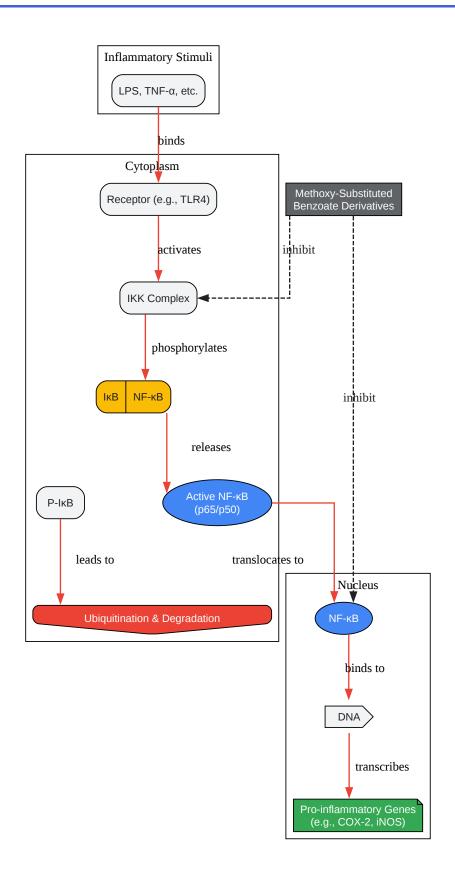


genes.[7] They have also been shown to attenuate mast cell-mediated allergic responses by modulating the FceRI signaling pathway.[7]

| Derivative Class | Biological Activity | Reference |
|-------------------------------|---|-----------|
| Methoxy-substituted benzoates | Anti-inflammatory, Antifungal, Antiproliferative | [7] |
| 2-Methoxyphenol derivatives | COX-2 Inhibition, Antioxidant | [8][9] |
| Eugenyl benzoate derivatives | BCL-2 Inhibition (anticancer) | [10] |

Table 3: Bioactive Derivatives of **2-Methoxyphenyl Benzoate** and Related Structures.





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Caption: Inhibition of the NF-kB signaling pathway.



Conclusion and Future Outlook

2-Methoxyphenyl benzoate is a readily accessible and versatile chemical intermediate. Standard organic transformations such as the Schotten-Baumann reaction, Fries rearrangement, hydrolysis, and reduction can be reliably performed to generate a variety of useful compounds. Its utility as a scaffold for the synthesis of biologically active molecules, particularly in the development of anti-inflammatory and anticancer agents, highlights its importance in medicinal chemistry and drug development. Future research may focus on the development of novel catalytic methods for its functionalization and the expansion of its derivative library for further biological screening.

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• To cite this document: BenchChem. [Application Notes and Protocols: 2-Methoxyphenyl Benzoate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194103#use-of-2-methoxyphenyl-benzoate-in-organic-synthesis]

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